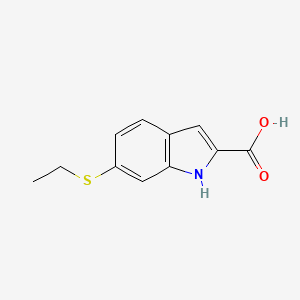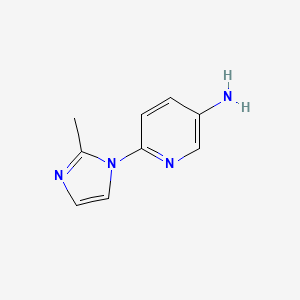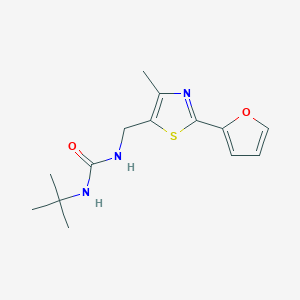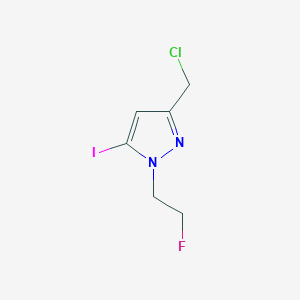
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride (PPD) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD is a derivative of piracetam, a nootropic drug that is known to enhance cognitive function. PPD has been shown to exhibit similar properties and has been studied extensively in recent years. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride:
Pharmaceutical Development
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is often used in the development of new pharmaceutical compounds. Its unique chemical structure makes it a valuable intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Researchers leverage its properties to create compounds that can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia .
Neurochemical Research
This compound is also significant in neurochemical research. It serves as a tool for studying the mechanisms of neurotransmission and the role of different neurotransmitters in the brain. By using 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride, scientists can investigate how certain chemicals affect brain function, which is crucial for understanding diseases like Parkinson’s and Alzheimer’s .
Biochemical Assays
In biochemical assays, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is used as a reagent to detect and quantify various biological molecules. Its reactivity and stability make it suitable for use in assays that require precise measurement of enzyme activity, protein interactions, and other biochemical processes. This application is essential for drug discovery and development, as well as for basic biological research .
Synthetic Organic Chemistry
The compound is valuable in synthetic organic chemistry for the construction of complex molecular architectures. Its functional groups allow for a variety of chemical reactions, making it a versatile building block in the synthesis of more complex molecules. This application is particularly important in the creation of new materials and the development of novel chemical reactions .
Analytical Chemistry
In analytical chemistry, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of measurements in various analytical applications, including environmental monitoring and quality control in manufacturing.
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure can be modified to enhance the biological activity and selectivity of potential drugs. This application is crucial for the development of new medications with improved efficacy and reduced side effects.
Chemical Biology
In chemical biology, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is employed to study the interactions between small molecules and biological systems. Researchers use it to probe the function of proteins, nucleic acids, and other biomolecules, providing insights into cellular processes and disease mechanisms. This knowledge can lead to the identification of new drug targets and therapeutic strategies .
Material Science
The compound is also explored in material science for the development of new materials with unique properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with specific characteristics, such as enhanced durability, conductivity, or biocompatibility. These materials have applications in various industries, including electronics, healthcare, and manufacturing .
properties
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYIZAPJLAYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCNC1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)


![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)